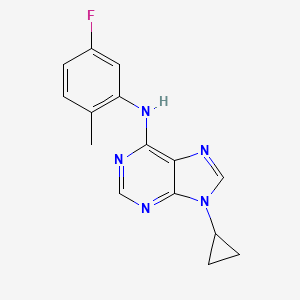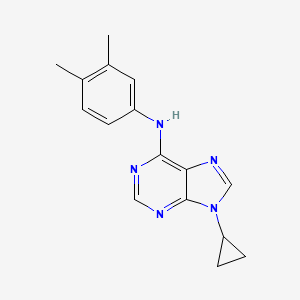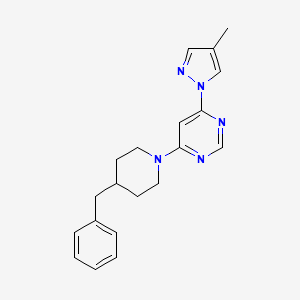![molecular formula C16H17N5O B6443337 N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548993-93-5](/img/structure/B6443337.png)
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as NMP-4-Pyrazole, is a small molecule with a wide range of applications in research and lab experiments. It is a member of the pyrimidine family and is used as a building block for the synthesis of other compounds. NMP-4-Pyrazole is an important compound for scientists, as it has many potential uses in biomedical and pharmaceutical research.
Mécanisme D'action
Target of Action
The primary target of this compound is JAK1 (Janus kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . By binding to the kinase domain of JAK1, it prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by this compound can have various downstream effects. These effects depend on the specific STAT proteins involved and the type of cells in which they are expressed .
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests have been performed to optimize this compound as a lead . Mouse and rat in vivo studies have verified its desired efficacies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the JAK-STAT signaling pathway . This can lead to changes in gene expression and cellular functions, potentially resulting in therapeutic effects in diseases where the JAK-STAT pathway is implicated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the specific cellular environment, the presence of other compounds or drugs, and the physiological state of the organism
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has a number of advantages for lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it also has some limitations. It is a relatively unstable molecule and can be easily degraded by heat, light, and air. Additionally, it can be difficult to accurately measure its concentration in solution.
Orientations Futures
There are a number of potential future directions for research involving N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele. One potential area of research is the development of novel therapeutic agents for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele and its effects on biochemical and physiological processes. Additionally, research could be done to develop more stable forms of the molecule, as well as to develop methods for more accurately measuring its concentration in solution. Finally, further research could be done to explore the potential applications of N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele in other areas, such as drug delivery and imaging.
Méthodes De Synthèse
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele is synthesized through a multistep process that involves the use of a variety of organic compounds. The first step involves the reaction of 2-methoxy-phenylmethyl bromide with potassium tert-butoxide to form N-[(2-methoxyphenyl)methyl]amine. This is then reacted with 4-methyl-1H-pyrazol-1-yl chloride to form the desired N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as pharmaceuticals and biochemicals. It is also used in the development of new drugs, as it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has been used in the development of novel therapeutic agents for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-20-21(10-12)16-7-15(18-11-19-16)17-9-13-5-3-4-6-14(13)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINDTZIWMGJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)


![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)


![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)


![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)
